molecular formula C8H3ClF3NO2S B14059559 3-Cyano-5-(trifluoromethyl)benzenesulfonyl chloride

3-Cyano-5-(trifluoromethyl)benzenesulfonyl chloride

Cat. No.: B14059559
M. Wt: 269.63 g/mol
InChI Key: RPYNIWRZLLGBBY-UHFFFAOYSA-N
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Description

3-Cyano-5-(trifluoromethyl)benzenesulfonyl chloride is an organic compound with the molecular formula C8H3ClF3NO2S. It is a derivative of benzenesulfonyl chloride, characterized by the presence of a cyano group and a trifluoromethyl group on the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-5-(trifluoromethyl)benzenesulfonyl chloride typically involves the chlorination of 3-Cyano-5-(trifluoromethyl)benzenesulfonic acid. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction conditions usually include refluxing the mixture at elevated temperatures to ensure complete conversion of the sulfonic acid to the sulfonyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reagent addition, is common. This ensures consistent product quality and minimizes the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-5-(trifluoromethyl)benzenesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation: The trifluoromethyl group can undergo oxidation under specific conditions to form trifluoromethanesulfonic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or alcohols are commonly used under mild to moderate conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or other strong reducing agents are used under anhydrous conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Major Products Formed

    Sulfonamides: Formed from the reaction with amines.

    Sulfonates: Formed from the reaction with alcohols.

    Amines: Formed from the reduction of the cyano group.

Scientific Research Applications

3-Cyano-5-(trifluoromethyl)benzenesulfonyl chloride is utilized in various scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for sulfonamide-based drugs.

    Industry: Used in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Cyano-5-(trifluoromethyl)benzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic species. This reactivity is exploited in various chemical transformations, including the synthesis of sulfonamides and sulfonates. The cyano and trifluoromethyl groups influence the compound’s reactivity and stability, making it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyano-5-fluorobenzene-1-sulfonyl chloride
  • 3-(Trifluoromethyl)benzenesulfonyl chloride
  • 4-(Trifluoromethoxy)benzenesulfonyl chloride

Uniqueness

3-Cyano-5-(trifluoromethyl)benzenesulfonyl chloride is unique due to the presence of both a cyano group and a trifluoromethyl group on the benzene ring. This combination imparts distinct electronic and steric properties, enhancing its reactivity and making it suitable for specific synthetic applications. The trifluoromethyl group, in particular, contributes to the compound’s stability and lipophilicity, which are advantageous in pharmaceutical and agrochemical research.

Properties

Molecular Formula

C8H3ClF3NO2S

Molecular Weight

269.63 g/mol

IUPAC Name

3-cyano-5-(trifluoromethyl)benzenesulfonyl chloride

InChI

InChI=1S/C8H3ClF3NO2S/c9-16(14,15)7-2-5(4-13)1-6(3-7)8(10,11)12/h1-3H

InChI Key

RPYNIWRZLLGBBY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)S(=O)(=O)Cl)C#N

Origin of Product

United States

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